molecular formula C23H19FN6OS2 B2607266 N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 847394-16-5

N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2607266
CAS No.: 847394-16-5
M. Wt: 478.56
InChI Key: GKOFCFKSYUMITN-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, a pyrrole moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group, the pyrrole moiety, and the triazole ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its various functional groups suggest that it could interact with biological targets, making it a candidate for drug development. Research may focus on its activity against specific diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with tailored characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, fluorophenyl-containing molecules, pyrrole-based compounds, and triazole derivatives. Each of these compounds shares some structural features with N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific properties and reactivity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6OS2/c1-29-12-4-5-17(29)13-20-27-28-23(30(20)16-10-8-15(24)9-11-16)32-14-21(31)26-22-25-18-6-2-3-7-19(18)33-22/h2-12H,13-14H2,1H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOFCFKSYUMITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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